molecular formula C9H8BrNO B2793841 (R)-(+)-1-(4-Bromophenyl)ethyl isocyanate CAS No. 618461-78-2

(R)-(+)-1-(4-Bromophenyl)ethyl isocyanate

Cat. No.: B2793841
CAS No.: 618461-78-2
M. Wt: 226.073
InChI Key: AKVAGWOVWQDTAF-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-(+)-1-(4-Bromophenyl)ethyl isocyanate is a chiral isocyanate of significant value in medicinal chemistry and chemical biology. Its primary application is as a key chiral building block for the synthesis of enantiomerically pure compounds, particularly in the development of pharmaceutical agents where the stereochemistry of a molecule is critical to its biological activity. The compound is highly valued for its role as a derivatizing agent for the analysis of chiral amines and alcohols by techniques like HPLC or LC-MS, helping researchers determine enantiomeric purity. A prominent and specific research application is its use in the synthesis of covalent inhibitors and in the construction of Proteolysis Targeting Chimeras (PROTACs), where the isocyanate group can react with amine functionalities on a target protein of interest or an E3 ligase ligand to form a urea linkage. This reactivity enables the creation of bifunctional molecules that selectively degrade disease-causing proteins. The (R)-enantiomer provides stereochemical specificity, which is often essential for achieving high binding affinity and selectivity in these sophisticated molecular constructs. The 4-bromophenyl moiety offers a handle for further functionalization via cross-coupling reactions, such as Suzuki or Sonogashira couplings, enhancing its utility as a versatile synthetic intermediate. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-4-[(1R)-1-isocyanatoethyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c1-7(11-6-12)8-2-4-9(10)5-3-8/h2-5,7H,1H3/t7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKVAGWOVWQDTAF-SSDOTTSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Br)N=C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)Br)N=C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Enantiopure R + 1 4 Bromophenyl Ethyl Isocyanate

Catalytic Approaches to (R)-(+)-1-(4-Bromophenyl)ethyl Isocyanate Synthesis

Transition Metal-Catalyzed Carbonylation of Organic Halides (Analogous to 4-bromophenyl isocyanate)

While direct catalytic carbonylation of the corresponding ethyl halide to form this compound while setting the stereocenter is a formidable challenge, the carbonylation of aryl halides to their corresponding isocyanates is a well-established, analogous process. This method offers a phosgene-free route to isocyanates. Transition metals, particularly palladium and nickel, are effective catalysts for this transformation. researchgate.netnih.gov

The synthesis of 4-bromophenyl isocyanate from 1,4-dibromobenzene (B42075) serves as a relevant model. In this process, an organic halide reacts with a metal cyanate (B1221674) in the presence of a zero-valent nickel complex. The catalyst, typically stabilized by organic ligands such as phosphines, facilitates the insertion of a carbonyl group (from the cyanate) into the carbon-halogen bond. google.com

A general reaction scheme for this nickel-catalyzed process is: Ar-X + NaOCN ->[Ni(0) catalyst] Ar-NCO + NaX (where Ar-X is an aryl halide)

The reaction conditions are critical for achieving high yields and selectivity. Key parameters include the choice of solvent, temperature, and the specific ligand used for the nickel catalyst. google.com

Table 1. Reaction Conditions for the Analogous Synthesis of 4-Bromophenyl Isocyanate via Nickel-Catalyzed Carbonylation google.com
ParameterCondition
Starting Material1,4-dibromobenzene
ReagentSodium Cyanate (NaOCN)
CatalystNickel(0) complex with an organic ligand (e.g., Diphenylphosphinoethane)
SolventDimethylformamide (DMF)
Product4-bromophenyl isocyanate

This methodology highlights the power of transition metal catalysis in forming the isocyanate functional group directly from a halogenated aromatic ring, a key structural feature of the target molecule.

Asymmetric Catalysis in Isocyanate Formation

The direct asymmetric synthesis of the isocyanate group on a prochiral substrate is not a standard transformation. The chirality of this compound is almost exclusively derived from an enantiopure precursor, namely (R)-(+)-1-(4-bromophenyl)ethylamine. Therefore, the application of asymmetric catalysis is critical in the synthesis of this chiral amine intermediate.

Several asymmetric strategies can be employed to produce chiral amines:

Enzymatic Transamination: Biocatalysis using transaminase (TA) enzymes offers a green and highly selective method for synthesizing chiral amines from prochiral ketones. rsc.org An (R)-selective transaminase can convert 4-bromoacetophenone directly into (R)-1-(4-bromophenyl)ethylamine with very high enantiomeric excess (>99% ee). rsc.org This method is environmentally benign and operates under mild conditions.

Asymmetric Reductive Amination: This involves the reaction of a prochiral ketone (4-bromoacetophenone) with an ammonia (B1221849) source, followed by asymmetric hydrogenation using a chiral catalyst. Catalytic systems often employ transition metals like rhodium or iridium complexed with chiral ligands (e.g., BINAP derivatives).

Kinetic Resolution: A racemic mixture of 1-(4-bromophenyl)ethylamine can be resolved to isolate the desired (R)-enantiomer. This can be achieved through enzymatic acylation, where an enzyme selectively acylates one enantiomer (e.g., the (S)-enantiomer), allowing for the separation of the unreacted (R)-amine.

Once the enantiopure amine is obtained, it is converted to the isocyanate. This reaction must proceed with retention of stereochemistry. The use of phosgene (B1210022) or its safer equivalents, like triphosgene (B27547), is common for this step.

The development of asymmetric catalysis is crucial for accessing enantiopure building blocks like the target molecule. For instance, asymmetric catalytic reactions have been developed for creating similar chiral centers, such as the rhodium-catalyzed asymmetric Michael addition used to synthesize (S)-3-(4-Bromophenyl)butanoic Acid, which also generates a chiral center benzylic to a bromophenyl group. orgsyn.org Furthermore, the importance of chiral isocyanates is underscored by their use in asymmetric copolymerization reactions to create chiral polyurethanes, where chiral cobalt complexes catalyze the reaction between epoxides and isocyanates to produce optically active polymers. nih.gov

Table 2. Asymmetric Strategies for the Synthesis of the Chiral Precursor, (R)-(+)-1-(4-Bromophenyl)ethylamine
MethodSubstrateKey Reagent/CatalystAdvantage
Enzymatic Transamination4-Bromoacetophenone(R)-selective Transaminase EnzymeHigh enantioselectivity (>99% ee), mild conditions rsc.org
Asymmetric Reductive Amination4-BromoacetophenoneChiral Rhodium or Iridium catalyst (e.g., Rh-BINAP) + H₂Direct conversion of ketone to chiral amine
Kinetic Resolution(rac)-1-(4-Bromophenyl)ethylamineEnzyme (e.g., Lipase) + Acylating AgentSeparation of enantiomers from a racemic mixture

Reactivity and Mechanistic Investigations of R + 1 4 Bromophenyl Ethyl Isocyanate

Nucleophilic Addition Reactions

The isocyanate functional group is highly susceptible to nucleophilic attack due to the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms, rendering the central carbon atom highly electrophilic. This reactivity is the foundation for the synthesis of numerous important classes of compounds.

Formation of Chiral Urea (B33335) Derivatives

One of the most fundamental reactions of isocyanates is their reaction with primary or secondary amines to form substituted ureas. organic-chemistry.orgbeilstein-journals.org When (R)-(+)-1-(4-Bromophenyl)ethyl isocyanate reacts with an amine, the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the isocyanate. This is followed by a proton transfer from the amine nitrogen to the isocyanate nitrogen, resulting in the formation of a stable chiral urea derivative. nih.gov

The reaction proceeds with the retention of configuration at the stereocenter of the isocyanate, as the chiral center is not directly involved in the reaction. This makes this compound an excellent reagent for introducing a chiral moiety into a molecule and for the synthesis of enantiomerically pure ureas, which are prevalent motifs in biologically active compounds. nih.gov The general mechanism involves a nucleophilic attack followed by a proton transfer. nih.gov

The versatility of this reaction allows for the synthesis of a diverse library of chiral ureas by varying the amine component.

Table 1: Representative Synthesis of Chiral Urea Derivatives

Amine Reactant Product: N'-Substituted-N-((R)-1-(4-bromophenyl)ethyl)urea
Ammonia (B1221849) (NH₃) N-((R)-1-(4-bromophenyl)ethyl)urea
Methylamine (CH₃NH₂) N-((R)-1-(4-bromophenyl)ethyl)-N'-methylurea
Aniline (C₆H₅NH₂) N-((R)-1-(4-bromophenyl)ethyl)-N'-phenylurea
Diethylamine ((CH₃CH₂)₂NH) N-((R)-1-(4-bromophenyl)ethyl)-N',N'-diethylurea

Synthesis of Enantiopure Carbamates and Urethanes

In a reaction analogous to urea formation, this compound reacts with alcohols or phenols to produce enantiopure carbamates, also known as urethanes. rsc.org The oxygen atom of the hydroxyl group acts as the nucleophile, attacking the isocyanate carbon. A subsequent proton transfer from the hydroxyl group to the isocyanate nitrogen yields the carbamate (B1207046). researchgate.net

This reaction is a cornerstone in the synthesis of polyurethanes and is also widely used in the pharmaceutical industry for creating carbamate linkages. nih.govresearchgate.net The reaction of a chiral isocyanate like this compound provides a direct route to enantiopure carbamates. The stereochemical integrity of the chiral center is preserved, making this a reliable method for derivatizing alcohols or introducing a chiral carbamate group. For instance, derivatization with related compounds like 4-bromophenyl isocyanate has been used to create crystalline carbamates suitable for unambiguous structural determination by X-ray crystallography. acs.org The reaction can be catalyzed by both acids and bases, which can influence the reaction rate. rsc.orgresearchgate.net

Table 2: Representative Synthesis of Enantiopure Carbamate Derivatives

Alcohol Reactant Product: Alkyl/Aryl (R)-1-(4-bromophenyl)ethylcarbamate
Methanol (B129727) (CH₃OH) Methyl (R)-1-(4-bromophenyl)ethylcarbamate
Ethanol (CH₃CH₂OH) Ethyl (R)-1-(4-bromophenyl)ethylcarbamate
Phenol (C₆H₅OH) Phenyl (R)-1-(4-bromophenyl)ethylcarbamate
Benzyl alcohol (C₆H₅CH₂OH) Benzyl (R)-1-(4-bromophenyl)ethylcarbamate

Reactions with Hydroxyl and Amine Functional Groups

The fundamental reactivity of this compound is defined by the nucleophilic addition mechanism to its C=N double bond system. Both hydroxyl (O-H) and amine (N-H) groups serve as excellent nucleophiles for this transformation. nih.gov

The general mechanism involves the lone pair of electrons on the nitrogen or oxygen atom attacking the central carbon of the isocyanate group. This leads to the formation of a tetrahedral intermediate. This intermediate then rapidly stabilizes through a proton transfer, typically to the nitrogen atom of the former isocyanate group, to yield the final urea or carbamate product.

Amines are generally more nucleophilic than alcohols and thus react more rapidly with isocyanates. The reaction with water, which contains hydroxyl groups, can also occur, first forming an unstable carbamic acid intermediate that subsequently decomposes to an amine and carbon dioxide. The newly formed amine can then react with another isocyanate molecule to form a urea, which is often an undesired side reaction in polyurethane synthesis.

Cycloaddition Chemistry

Beyond simple nucleophilic additions, the π-systems within the isocyanate group can participate in cycloaddition reactions, providing pathways to complex chiral heterocyclic structures.

[2+2+2] Cycloadditions Leading to Chiral Aromatic Systems

Transition metal-catalyzed [2+2+2] cycloaddition reactions are powerful tools for the construction of six-membered rings with high atom economy. mdpi.com Rhodium catalysts, in particular, have been shown to be effective in mediating the cycloaddition of isocyanates with two alkyne molecules to form substituted 2-pyridones. nih.govnih.gov

In this type of reaction, an aryl isocyanate can serve as one of the 2π-electron components. While specific examples involving this compound are not prevalent, the reaction of related aryl isocyanates demonstrates the potential of this methodology. nih.gov The generally accepted mechanism involves the formation of a rhodacyclopentadiene intermediate from the oxidative coupling of two alkynes with the rhodium catalyst. Subsequent insertion of the C=N bond of the isocyanate into the rhodium-carbon bond, followed by reductive elimination, yields the pyridone heterocycle. mdpi.com

By using a chiral isocyanate such as this compound, this reaction could potentially be used to synthesize novel, chiral pyridone-containing aromatic systems, where the stereocenter would be appended to the nitrogen atom of the newly formed ring. The regioselectivity of the reaction can often be controlled by the choice of catalyst and ligands. nih.gov

Synthesis of Chiral Heterocyclic Compounds (e.g., Cyclic Ureas)

This compound is a precursor for the synthesis of various chiral heterocyclic compounds. Cyclic ureas, such as benzoimidazolones, are an important class of heterocycles found in many pharmaceutically active compounds. organic-chemistry.org

A synthetic strategy to access these structures involves a two-step process. First, the chiral isocyanate is reacted with an appropriate bifunctional amine, such as an ortho-haloarylamine. This nucleophilic addition forms a chiral N-aryl-N'-alkyl urea intermediate. Subsequently, an intramolecular palladium-catalyzed C-N bond-forming reaction (Buchwald-Hartwig amination) can be employed to cyclize the urea, furnishing the chiral benzoimidazolone. organic-chemistry.org This approach allows the chirality from the isocyanate to be incorporated into the final heterocyclic product.

Other multicomponent reactions can also utilize isocyanates as key components to build complex heterocycles like hydantoins, where the isocyanate is either a starting material or a reactive intermediate. nih.gov These methods provide a framework for how this compound can be used to generate diverse, enantiopure heterocyclic scaffolds.

1,3-Dipolar Cycloadditions in Isoxazole (B147169) Synthesis (Contextualizing isocyanate-like reactivity)

The isocyanate functional group, while not a classic 1,3-dipole itself, participates in cycloaddition reactions that are mechanistically related to 1,3-dipolar cycloadditions. These reactions are crucial for the synthesis of five-membered heterocycles, such as isoxazoles. wikipedia.orgresearchgate.net The synthesis of isoxazoles often proceeds through the [3+2] cycloaddition of a nitrile oxide (a 1,3-dipole) with a dipolarophile, which is typically an alkene or an alkyne. edu.krdresearchgate.netresearchgate.netedu.krd

In the context of this compound, the C=N bond within the isocyanate group can act as a dipolarophile. The reactivity of isocyanates in such cycloadditions is influenced by the electronic nature of their substituents. The electron-withdrawing character of the 4-bromophenyl group can enhance the electrophilicity of the isocyanate carbon, potentially increasing its reactivity towards nucleophilic 1,3-dipoles.

While direct 1,3-dipolar cycloaddition of a nitrile oxide to the C=N bond of an isocyanate is not the most common route to isoxazoles, related reactions where the isocyanate acts as a precursor or a reactant in a multi-step synthesis are plausible. For instance, isocyanates can react with nitrones, another class of 1,3-dipoles, to form five-membered heterocyclic adducts. acs.org Computational studies on the reaction between nitrones and isocyanates have explored the various possible reaction pathways and stereochemical outcomes. acs.org

The general mechanism for the formation of isoxazoles via a 1,3-dipolar cycloaddition involves the concerted or stepwise addition of a nitrile oxide to a dipolarophile. researchgate.net This reaction is a powerful tool for the construction of the isoxazole ring system due to its high degree of stereospecificity and regioselectivity. wikipedia.org The use of chiral auxiliaries or chiral dipolarophiles can lead to the formation of enantiomerically enriched isoxazole derivatives. Given the chiral nature of this compound, its participation in such reactions could lead to the synthesis of novel chiral heterocyclic compounds.

Polymerization and Oligomerization Studies

Homopolymerization Behavior of this compound

The homopolymerization of isocyanates, particularly chiral aromatic isocyanates, is a significant area of research due to the formation of helical polymers with unique chiroptical properties. acs.orgacs.org The anionic polymerization of monoisocyanates is a well-established method for producing high molecular weight polymers. acs.orgacs.org For a chiral monomer like this compound, polymerization is expected to yield a polyisocyanate with a preferred helical sense (either right-handed or left-handed). acs.org

The polymerization is typically initiated by anionic initiators in a suitable solvent at low temperatures. researchgate.net The presence of the chiral center in the α-position to the isocyanate group in this compound is expected to exert a strong influence on the helicity of the resulting polymer chain. researchgate.net This phenomenon, known as chiral induction, can lead to polymers with a very high degree of one helical sense. acs.org

The resulting poly(this compound) would be a type of nylon-1 polymer with a rigid rod-like structure due to the restricted rotation around the C-N bonds in the polymer backbone. acs.org These rigid helical structures can exhibit interesting properties, such as forming lyotropic liquid crystalline phases in concentrated solutions. researchgate.net The specific rotation of the polymer would be a key characteristic to determine the extent and direction of the induced helicity.

Table 1: Expected Properties of Poly(this compound)

PropertyExpected CharacteristicRationale
Structure Helical conformationChiral monomer induces a preferred screw sense in the polymer backbone.
Chiroptical Activity High specific rotationPredominance of one helical sense leads to strong optical activity.
Solution Behavior Formation of lyotropic liquid crystalsRigid-rod nature of the polymer chain promotes ordered structures in solution.
Thermal Stability Dependent on backbone structureAromatic side groups can influence thermal properties.

Copolymerization with Diverse Monomers for Functional Materials

Copolymerization of this compound with other monomers offers a versatile route to functional materials with tailored properties. tandfonline.com The isocyanate group is highly reactive and can be copolymerized with a variety of comonomers, including styrenes and their derivatives. tandfonline.comscilit.comrsc.org This allows for the incorporation of the chiral, bromine-functionalized unit into a range of polymer architectures.

For instance, free-radical copolymerization with styrene (B11656) or functionalized styrenes could lead to copolymers where the isocyanate group is either pendant to the main chain or incorporated within it, depending on the specific comonomer used. tandfonline.comresearchgate.net The resulting copolymers would combine the properties of both monomers, such as the processability of polystyrene with the chiroptical and reactive characteristics of the isocyanate monomer.

Coordination polymerization is another method that can be employed, particularly for creating block copolymers. mdpi.com This technique allows for the synthesis of well-defined block copolymers of isocyanates with other monomers like styrene and isoprene. mdpi.com A block copolymer containing a segment of poly(this compound) would exhibit microphase separation, leading to the formation of ordered nanostructures.

The presence of the bromine atom on the phenyl ring provides a handle for further post-polymerization modification, allowing for the introduction of a wide array of functional groups. This versatility makes these copolymers attractive for applications in areas such as chiral separation media, sensors, and advanced optical materials.

Table 2: Potential Copolymerization Strategies and Resulting Materials

ComonomerPolymerization MethodPotential Copolymer StructurePotential Applications
StyreneFree RadicalStatistical or gradient copolymerChiral stationary phases, functional coatings
AcrylatesAnionicBlock copolymerSelf-assembling materials, stimuli-responsive polymers
Dienes (e.g., Butadiene)CoordinationBlock or statistical copolymerChiral elastomers, toughened plastics
Other IsocyanatesAnionicStatistical or block copolymerTunable chiroptical materials, liquid crystals

Catalytic Trimerization to Chiral Isocyanurates (Contextualizing 4-bromophenyl isocyanate trimerization)

The cyclotrimerization of isocyanates to form isocyanurates is a well-known and industrially significant reaction. acs.orgnih.gov This process is typically catalyzed by a variety of compounds, including amines, phosphines, and metal complexes. acs.orgcapes.gov.broup.com In the context of 4-bromophenyl isocyanate, its trimerization has been reported using various catalytic systems. researchgate.net

Given that this compound is a chiral molecule, its catalytic trimerization would be expected to produce a chiral isocyanurate, specifically 1,3,5-tris((R)-1-(4-bromophenyl)ethyl)-1,3,5-triazinane-2,4,6-trione. The stereochemistry of the starting material would be retained in the product, leading to a molecule with three chiral centers.

The mechanism of isocyanate trimerization, particularly anionic trimerization, generally proceeds through a stepwise nucleophilic addition of the catalyst to the isocyanate, followed by sequential addition of two more isocyanate molecules to form a cyclic trimer. acs.orgnih.govresearchgate.net The choice of catalyst can significantly influence the reaction rate and selectivity. acs.orgacs.orggoogle.com For aromatic isocyanates, the reaction conditions can be controlled to favor the formation of the thermodynamically stable isocyanurate ring over other potential side products. acs.org

The resulting chiral isocyanurates are of interest for their potential applications in asymmetric catalysis, as chiral building blocks in supramolecular chemistry, and as components in the synthesis of chiral polymers and materials.

Table 3: Catalysts for Isocyanate Trimerization

Catalyst TypeExamplesMechanistic Role
Tertiary Amines TriethylamineActs as a nucleophilic catalyst to initiate polymerization. oup.com
Phosphines TriphenylphosphineSimilar to amines, initiates the reaction through nucleophilic attack.
Metal Alkoxides Sodium methoxideAnionic initiator for cyclotrimerization.
Organometallic Complexes Aluminum, Titanium, or Zinc complexesCan act as Lewis acids to activate the isocyanate or through insertion mechanisms. researchgate.netrsc.org
Onium Salts Tetrabutylammonium fluorideAnionic catalyst that promotes the formation of the isocyanurate ring. acs.org

Chemical Transformations at the Bromine Substituent

Palladium-Catalyzed Cross-Coupling Reactions for Aryl Derivatization

The bromine atom on the phenyl ring of this compound serves as a versatile functional handle for a variety of palladium-catalyzed cross-coupling reactions. nobelprize.orgresearchgate.net These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for extensive derivatization of the aromatic ring. libretexts.orgacs.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nrochemistry.comorganic-chemistry.orglibretexts.orgnih.govmdpi.com This method is widely used for the synthesis of biaryl compounds and is tolerant of a wide range of functional groups, including the isocyanate moiety if protected or under carefully controlled conditions.

The general mechanism involves an oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. nrochemistry.comlibretexts.org

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. wikipedia.orglibretexts.orgorganic-chemistry.orgyoutube.com It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orgresearchgate.net This reaction is highly valuable for the synthesis of arylalkynes, which are important intermediates in organic synthesis and building blocks for functional materials.

The catalytic cycle is similar to the Suzuki coupling, with the key difference being the involvement of a copper acetylide intermediate in the transmetalation step. youtube.com

These cross-coupling reactions significantly expand the synthetic utility of this compound, allowing for the creation of a diverse library of chiral molecules with tailored electronic and steric properties for various applications.

Table 4: Overview of Palladium-Catalyzed Cross-Coupling Reactions

Reaction NameCoupling PartnerKey ReagentsBond Formed
Suzuki-Miyaura Organoboron compound (e.g., R-B(OH)₂)Pd catalyst, baseAryl-Aryl or Aryl-Vinyl
Sonogashira Terminal alkyne (R-C≡CH)Pd catalyst, Cu(I) co-catalyst, baseAryl-Alkynyl
Heck AlkenePd catalyst, baseAryl-Vinyl
Buchwald-Hartwig Amine or AlcoholPd catalyst, base, ligandAryl-Nitrogen or Aryl-Oxygen
Stille Organotin compound (e.g., R-SnBu₃)Pd catalystAryl-Aryl, Aryl-Vinyl, or Aryl-Alkynyl
Negishi Organozinc compound (e.g., R-ZnX)Pd catalystAryl-Alkyl, Aryl-Aryl, or Aryl-Vinyl

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) reactions are a fundamental class of reactions in organic chemistry. nih.gov The canonical SNAr mechanism involves a two-step addition-elimination process, proceeding through a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.govscranton.edu For such a reaction to occur, the aromatic ring must typically be activated by potent electron-withdrawing groups positioned ortho or para to the leaving group. nih.gov

In the case of this compound, the bromine atom serves as the leaving group. However, the ethyl isocyanate substituent at the para position is not a strong electron-withdrawing group required to activate the ring for a classical SNAr reaction. Consequently, direct substitution of the bromine by common nucleophiles under standard SNAr conditions is not a favorable pathway.

Instead, the substitution of the bromine on the phenyl ring of this and similar aryl bromides is typically achieved through transition-metal-catalyzed cross-coupling reactions. These reactions, while achieving a net substitution of the halide, operate through catalytic cycles involving oxidative addition, transmetalation, and reductive elimination, rather than a direct SNAr mechanism. nih.govrsc.org Examples of such transformations for aryl halides include the Suzuki, Buchwald-Hartwig, and Stille couplings. While specific studies detailing these cross-coupling reactions on this compound are not prevalent in the searched literature, this approach represents the standard modern method for functionalizing such an aryl bromide, provided the isocyanate group can tolerate the reaction conditions. The isocyanate moiety's high electrophilicity and reactivity towards nucleophiles present a significant challenge, often requiring protection or careful selection of reaction conditions to prevent unwanted side reactions. nih.gov

Lewis Acid and Main Group Element Activation of the Isocyanate Group

The isocyanate group (-N=C=O) is characterized by a highly electrophilic carbon atom, making it susceptible to attack by nucleophiles. nih.gov This reactivity can be significantly enhanced by coordination with a Lewis acid. A Lewis acid accepts an electron pair from either the oxygen or nitrogen atom of the isocyanate, which increases the positive charge character of the central carbon, thereby activating the group towards nucleophilic attack. acs.orgwikipedia.org This activation is a key principle in many catalyzed reactions involving isocyanates. acs.orgyoutube.com

Group 13 elements, such as boron and gallium, are well-known for forming potent Lewis acids. Their compounds have been extensively studied for their ability to activate various functional groups, including isocyanates.

Boron Compounds: Boranes, possessing an empty p-orbital, are effective Lewis acids that can activate polar, Lewis basic substrates. cardiff.ac.uk Their interaction with isocyanates has been a subject of significant research. For example, diphosphinoboranes have been shown to activate phenyl isocyanate, leading to insertion products and the formation of new P–C, B–O, B–N, and C–N bonds. acs.org The activation mechanism involves the formation of a Lewis acid-base adduct between the electrophilic boron center and the isocyanate. acs.org Strong boron Lewis acids like tris(pentafluorophenyl)borane, B(C6F5)3, are known to catalyze a variety of transformations by activating substrates. rsc.orgmdpi.com In the context of isocyanate reactions, borane (B79455) Lewis acids can catalyze the amidation of indoles with isocyanates, where the borane is believed to form an adduct with the reactants. cardiff.ac.uk

Gallium Compounds: Gallium compounds also function as Lewis acids, although their application in catalysis is less developed compared to boron and aluminum. researchgate.net The Lewis acidity of gallium is generally considered weaker than that of aluminum but can be tuned by the substituents. acs.org Gallium/nitrogen and gallium/phosphorus-based active or frustrated Lewis pairs (FLPs) have demonstrated reactivity towards heterocumulenes like isocyanates. acs.orgresearchgate.net For instance, the reaction of a Ga/N-based active Lewis pair with phenyl isocyanate resulted in the insertion of two isocyanate molecules into the Ga-C bond, forming a GaOCNCN heterocycle. researchgate.net In another case, a transient gallium(I)/isocyanate adduct was capable of activating C-H bonds in other substrates. rsc.org

The table below summarizes representative reactions involving Group 13 Lewis acids and isocyanates, illustrating the types of activation and products observed.

Group 13 ElementLewis Acid TypeIsocyanate SubstrateKey Findings
Boron DiphosphinoboranePhenyl isocyanateActivation leads to addition products with new P-C, B-O, B-N, and C-N bonds formed. acs.org
Boron B(C6F5)3Aryl isocyanatesCatalyzes N-carboxamidation of indoles. cardiff.ac.uk
Boron Boron Trihalides (e.g., BCl3)Aryl isocyanatesEffective catalyst for N-carboxamidation of indoles. cardiff.ac.uk
Gallium Ga/N-based Active Lewis PairPhenyl isocyanateDual insertion of isocyanate into Ga-C bond to form a heterocycle. researchgate.net
Gallium NacNacGaPhenyl isocyanateForms a transient adduct capable of activating C-H bonds. rsc.org
Gallium Ga/P-based Frustrated Lewis PairGeneric IsocyanateReactivity is influenced by the weaker Lewis acidity of Ga compared to Al. acs.org

Lewis acid catalysis is a cornerstone of organic synthesis, accelerating reactions by activating electrophiles. wikipedia.orgyoutube.com In isocyanate transformations, the general mechanism involves the Lewis acid reversibly coordinating to the isocyanate, typically at the oxygen or nitrogen atom. This coordination enhances the electrophilicity of the isocyanate carbon, lowering the activation energy for attack by a nucleophile. acs.orgyoutube.com

Computational and mechanistic studies have provided deeper insight into this process. For the reaction between an isocyanate and an alcohol to form a urethane (B1682113), acid catalysis can proceed through a dual-activation mechanism. psu.eduresearchgate.net In this model, a ternary adduct forms between the acid catalyst, the alcohol, and the isocyanate. This complex facilitates the reaction by simultaneously activating the isocyanate electrophilically and the alcohol nucleophilically through hydrogen bonding. psu.eduresearchgate.net

The catalytic cycle for a generic Lewis acid (LA) catalyzed reaction, such as urethane formation, can be summarized in three main steps:

Association: The Lewis acid coordinates with a Lewis basic site on the isocyanate, forming an activated complex. youtube.com

Nucleophilic Attack: The nucleophile (e.g., an alcohol) attacks the activated isocyanate. The coordination to the Lewis acid prevents charge separation and lowers the activation energy of this step. acs.orgyoutube.com

Catalyst Regeneration: The Lewis acid dissociates from the product, regenerating the catalyst for the next cycle. youtube.com

This catalytic strategy is not limited to urethane formation but is applicable to a wide range of isocyanate transformations, including cycloadditions and polymerizations. The choice of Lewis acid is crucial, as its strength and steric properties can influence the reaction rate, selectivity, and catalyst turnover efficiency. wikipedia.org

Applications in Chiral Chemistry and Materials Science

Asymmetric Synthesis of Value-Added Chiral Compounds

The primary use of (R)-(+)-1-(4-Bromophenyl)ethyl isocyanate in asymmetric synthesis is not as a classical chiral auxiliary that directs the formation of new stereocenters on a substrate and is later removed. Instead, its high reactivity makes it an excellent chiral derivatizing agent and a building block for chiral molecules that can themselves act as ligands or catalysts.

This compound serves as a powerful chiral derivatizing agent (CDA) for the analysis of enantiomeric mixtures of alcohols, phenols, and amines. The isocyanate group reacts quantitatively with the nucleophilic -OH or -NH groups of a racemic analyte to form a mixture of diastereomeric carbamates or ureas, respectively. Because diastereomers have different physical properties, their relative concentrations can be determined using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC).

In NMR spectroscopy, the protons of the newly formed diastereomers experience different chemical environments, leading to distinguishable signals. For example, the reaction with a racemic secondary alcohol (rac-ROH) yields two diastereomeric carbamates whose protons, particularly those near the stereogenic centers, will exhibit separate chemical shifts. The integration of these distinct signals allows for the precise calculation of the enantiomeric excess (e.e.) of the original alcohol.

The chiral ureas and carbamates formed from this derivatization process are also of significant interest in ligand development. Chiral ureas, in particular, have emerged as a privileged scaffold in organocatalysis, capable of activating substrates through hydrogen bonding. The reaction of this compound with a chiral or achiral amine can produce novel urea (B33335) derivatives that can be screened for catalytic activity in asymmetric transformations. organic-chemistry.orgnih.gov The presence of the bromophenyl group also provides a handle for further modification, for instance, via palladium-catalyzed cross-coupling reactions, allowing for the fine-tuning of the ligand's electronic and steric properties.

Table 1: Application as a Chiral Derivatizing Agent

Analyte TypeReaction ProductAnalytical MethodPrinciple of Enantiodiscrimination
Racemic Alcohol (rac-R'OH)Diastereomeric CarbamatesNMR, Chiral HPLCDifferent chemical shifts/retention times due to distinct 3D structures.
Racemic Amine (rac-R'NH₂)Diastereomeric UreasNMR, Chiral HPLCDifferent chemical shifts/retention times due to distinct 3D structures.

While the isocyanate itself is a reactive reagent, it is synthesized from the crucial enantioenriched intermediate, (R)-(+)-1-(4-bromophenyl)ethylamine. This amine is a valuable building block in the synthesis of pharmaceuticals and other complex chiral molecules. The isocyanate represents a synthetically activated form of this amine, ready for coupling with various nucleophiles.

In the context of complex molecule synthesis, this compound can be used to tag other chiral intermediates. This derivatization is often critical for unambiguously determining the absolute configuration of a newly created stereocenter within a synthetic sequence. By reacting a chiral alcohol or amine intermediate of unknown stereochemistry with the isocyanate, a new derivative with two known stereocenters is formed. The resulting diastereomer can be more amenable to analysis by X-ray crystallography, allowing for the definitive assignment of the intermediate's stereochemistry.

Development of Chiral Polymeric Materials

The incorporation of chiral units into polymers can induce higher-order structures, such as helical conformations, and impart unique optical or recognition properties to the material. This compound is a valuable reagent for introducing chirality into polymeric systems.

As a monofunctional isocyanate, this compound cannot act as a monomer for polymerization, which requires at least two reactive groups per molecule. However, it serves as an effective chiral end-capping agent . researchgate.net In polyurethane synthesis, after the main polymer chain is formed from diols and diisocyanates, a small amount of this monofunctional isocyanate can be introduced to react with the remaining terminal hydroxyl or isocyanate groups. This process terminates the polymerization and simultaneously attaches the chiral (R)-1-(4-bromophenyl)ethyl moiety to the end of the polymer chains, rendering the entire macromolecule optically active.

This end-capping strategy is a straightforward method to modify the properties of existing polymers, introducing chirality that can influence the material's interaction with polarized light or other chiral molecules.

Blocked isocyanates are compounds in which the isocyanate group is temporarily reacted with a blocking agent to make it stable under ambient conditions. The isocyanate can be regenerated by heating, allowing for controlled reactivity. While there is no specific literature on creating a blocked polymer from this particular isocyanate, it could theoretically be used to cap a polymer with a blocked isocyanate group if it were first reacted with a blocking agent like methyl ethyl ketoxime or ε-caprolactam.

The high reactivity of the isocyanate group makes it ideal for the covalent modification of surfaces. Materials with surface hydroxyl groups (e.g., silica (B1680970), glass, cellulose) or amine groups can be readily functionalized by treatment with this compound. The reaction forms stable carbamate (B1207046) or urea linkages, covalently attaching the chiral moiety to the surface.

This surface modification has potential applications in creating bio-interfaces. For example, functionalizing a surface with this specific chiral group could be used to study stereo-specific interactions with proteins, cells, or other biological molecules. The bromophenyl group adds another layer of functionality, as it can be used for subsequent chemical modifications on the surface, such as attaching biomolecules or other functional groups via cross-coupling reactions.

One of the most significant potential applications of this compound is in the creation of chiral stationary phases (CSPs) for enantioselective chromatography. mdpi.com The structure of the compound is analogous to the selectors used in "Pirkle-type" CSPs, which are widely used for separating enantiomers.

The process for creating such a CSP would involve covalently bonding the chiral molecule to a solid support, typically silica gel. A common method is to first functionalize silica gel with an amine-containing linker, such as 3-aminopropyltrimethoxysilane, to create aminopropyl silica. This modified silica is then reacted with this compound. The isocyanate group reacts with the surface amine groups to form a stable urea bond, resulting in the chiral selector being permanently immobilized on the silica support. nih.govabo.fi

The resulting CSP would separate enantiomers based on the transient formation of diastereomeric complexes between the analyte enantiomers and the immobilized chiral selector. The chiral recognition mechanism relies on a combination of intermolecular interactions.

Table 2: Proposed Interactions for Chiral Recognition

Interaction TypeSite on Chiral SelectorRole in Discrimination
π-π StackingElectron-rich bromophenyl ringInteracts with π-acidic or π-basic aromatic rings on the analyte.
Hydrogen BondingUrea linkage (N-H proton as donor, C=O as acceptor)Forms hydrogen bonds with polar functional groups on the analyte (e.g., hydroxyl, carbonyl, amine).
Dipole-Dipole InteractionsUrea carbonyl group, C-Br bondInteracts with polar groups on the analyte.
Steric RepulsionEthyl group and phenyl ring at the stereogenic centerCreates a specific 3D environment where one enantiomer of the analyte fits more favorably than the other.

For a successful separation, at least three points of interaction are required between the CSP and at least one of the analyte's enantiomers. The difference in the stability of the two diastereomeric complexes formed leads to different retention times on the chromatography column, allowing for their separation.

Advanced Spectroscopic and Computational Analysis of R + 1 4 Bromophenyl Ethyl Isocyanate

Enantiomeric Excess and Chiral Purity Determination Methods

The determination of enantiomeric excess (ee) and chiral purity is fundamental in the characterization of stereoisomers like (R)-(+)-1-(4-Bromophenyl)ethyl isocyanate. High enantiomeric purity is often crucial for its applications, particularly in asymmetric synthesis. Chiral chromatography and chiroptical spectroscopy are the primary techniques employed for this purpose.

Chiral chromatography is a powerful technique for separating enantiomers, allowing for the precise quantification of each in a mixture to determine enantiomeric excess. sigmaaldrich.com This separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. sigmaaldrich.com Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be utilized.

For compounds like this compound, chiral HPLC is particularly effective. While direct separation data for the isocyanate is not extensively published, methods developed for its precursor, 1-(4-bromophenyl)-ethylamine, are highly indicative of the conditions required. The separation of this amine has been successfully achieved using a commercially available HPLC column where the stationary phase is (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid chemically bonded on silica (B1680970) gel. researchgate.net Baseline separation of the (R) and (S) enantiomers can be achieved, allowing for accurate purity assessment. researchgate.net

The choice of mobile phase, typically a mixture of an organic modifier like acetonitrile (B52724) or methanol (B129727) with an acidic aqueous solution, is critical for optimizing separation. researchgate.net The enantiomeric ratio, and thus the enantiomeric excess, is determined by integrating the peak areas of the two enantiomers in the resulting chromatogram.

Table 1: Representative Chiral HPLC Conditions for the Precursor Amine
ParameterConditionReference
Column Chirosil RCA(+) (Regis Technologies, Inc.) researchgate.net
Mobile Phase Acetonitrile or Methanol in water containing 0.1% perchloric acid researchgate.net
Detection UV Detector
Purpose Baseline separation of (R) and (S)-1-(4-bromophenyl)-ethylamine enantiomers for ee determination. researchgate.net

Chiroptical spectroscopy techniques, including Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are indispensable for assigning the absolute configuration of chiral molecules. creative-biostructure.com These methods rely on the differential interaction of chiral substances with polarized light. creative-biostructure.combiologic.net

Optical Rotatory Dispersion (ORD) measures the rotation of the plane of polarized light as a function of wavelength. biologic.netvlabs.ac.in An ORD spectrum plots the specific or molar rotation against the wavelength. For a chiral compound that lacks a chromophore in the measured region, a plain curve is observed where rotation steadily increases or decreases with wavelength. vlabs.ac.in However, near an absorption band of a chiral chromophore, an anomalous dispersion known as the Cotton effect is observed, which is characteristic of the molecule's stereochemistry. creative-biostructure.com

Circular Dichroism (CD) measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum is a plot of this differential absorption, often expressed as molar ellipticity, versus wavelength. creative-biostructure.com The resulting positive or negative peaks are also known as the Cotton effect and are directly related to the ORD spectrum through the Kronig-Kramers transforms. biologic.net

The absolute configuration of this compound can be determined by comparing its experimental CD or ORD spectrum with that predicted by theoretical calculations or by comparing it to structurally similar compounds of known configuration. For instance, Vibrational Circular Dichroism (VCD), an infrared analogue of CD, has been successfully used in conjunction with theoretical calculations to confirm the absolute configuration of the related (R)-1-(4-bromophenyl)-ethylamine. researchgate.net A strong agreement between the calculated VCD spectrum for the R-enantiomer and the experimental spectrum provides unambiguous assignment. researchgate.net A similar approach can be applied to the target isocyanate.

Structural Elucidation Techniques (e.g., High-Resolution NMR, Advanced Mass Spectrometry)

Once chiral purity is established, a combination of high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and advanced Mass Spectrometry (MS) is used to confirm the covalent structure of this compound.

High-resolution NMR spectroscopy (¹H and ¹³C) provides detailed information about the molecular framework.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton (CH), and the methyl protons (CH₃). The aromatic protons on the 4-bromophenyl group would appear as two doublets (an AA'BB' system) in the aromatic region. The methine proton, being adjacent to the chiral center and the nitrogen, would appear as a quartet due to coupling with the methyl protons. The methyl protons would appear as a doublet due to coupling with the methine proton.

¹³C NMR: The carbon NMR spectrum would show characteristic peaks for the isocyanate carbon (N=C=O), the carbons of the aromatic ring (with distinct signals for the ipso, ortho, meta, and para carbons relative to the ethyl isocyanate group), the methine carbon of the chiral center, and the methyl carbon.

Advanced mass spectrometry techniques, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS), are used to determine the molecular weight and fragmentation pattern, further confirming the structure. nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the elemental formula. The fragmentation pattern can reveal structural components; for example, the loss of the isocyanate group or cleavage at the benzylic position would produce characteristic fragment ions. nih.gov

Table 2: Predicted Spectroscopic Data for this compound
TechniqueParameterPredicted Observation
¹H NMR Aromatic Protons~7.2-7.6 ppm (2H, d) and ~7.0-7.4 ppm (2H, d)
Methine Proton (-CH)~4.8 ppm (1H, q)
Methyl Protons (-CH₃)~1.6 ppm (3H, d)
¹³C NMR Isocyanate Carbon (-NCO)~125 ppm
Aromatic Carbons~120-140 ppm (4 distinct signals)
Methine Carbon (-CH)~55 ppm
Methyl Carbon (-CH₃)~22 ppm
Mass Spec (EI) Molecular Ion [M]⁺m/z 225/227 (due to ⁷⁹Br/⁸¹Br isotopes)

Theoretical Studies and Computational Modeling

Computational chemistry provides profound insights into the properties and reactivity of molecules. For this compound, theoretical studies are crucial for understanding reaction mechanisms, conformational preferences, and the origins of stereoselectivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and energetics of molecules, making it ideal for studying reaction mechanisms. sumitomo-chem.co.jp By applying DFT, one can model the reaction of the isocyanate with various nucleophiles (e.g., alcohols, amines) to form urethanes and ureas, respectively.

These calculations can map the potential energy surface of a reaction, identifying reactants, products, intermediates, and transition states. acs.org For example, in the reaction with an alcohol, DFT can determine whether the reaction proceeds through a concerted mechanism (one step) or a stepwise mechanism involving a zwitterionic intermediate. acs.orgmdpi.com The calculated activation energies (the energy barrier of the rate-determining transition state) can predict reaction rates and explain the catalytic effect of different reagents. researchgate.netresearchgate.net Such studies have been used to explore cycloaddition reactions involving isocyanates and their reactions with radicals, providing a detailed, atomistic understanding of the chemical transformations. acs.orgnih.gov

The three-dimensional shape, or conformation, of a molecule is critical to its reactivity. washington.edunobelprize.org Conformational analysis of this compound can be performed using computational methods to identify the most stable (lowest energy) conformers. nih.gov This typically involves scanning the potential energy surface by rotating around single bonds, such as the bond between the chiral carbon and the aromatic ring.

Understanding the preferred conformation is essential for predicting stereoselectivity in its reactions with other chiral molecules. When the isocyanate reacts with a chiral nucleophile, two diastereomeric products can be formed. Computational modeling can predict which diastereomer is favored by calculating the energies of the different transition states leading to each product. acs.orgacs.org The pathway with the lower activation energy will be the kinetically favored one, thus predicting the stereochemical outcome of the reaction. acs.org This predictive capability is invaluable for designing stereoselective syntheses.

Molecular Dynamics Simulations for Polymer Properties

Molecular dynamics (MD) simulations serve as a powerful computational microscope to probe the structure-property relationships of polymers at an atomic level. For poly(this compound), MD simulations are instrumental in understanding how the specific chemical architecture of the monomer dictates the conformational preferences and macroscopic properties of the resulting polymer. Due to the chiral center and the bulky, aromatic side group, this polymer is expected to adopt a rigid, helical conformation, a characteristic feature of many polyisocyanates. ucl.ac.ukacs.org

MD simulations of poly(this compound) typically begin with the construction of an atomistic model of a single polymer chain or a collection of chains in a simulation box, often solvated. researchgate.net The accuracy of these simulations is highly dependent on the quality of the force field used to describe the interactions between atoms. nih.govmdpi.com For polyisocyanates, specialized or carefully parameterized force fields are necessary to accurately model the torsional potentials of the polymer backbone and the non-bonded interactions involving the bromophenyl side chains. nih.govresearchgate.net

A primary focus of these simulations is to predict and analyze the polymer's secondary structure. The presence of the chiral (R)-1-(4-bromophenyl)ethyl side group is anticipated to induce a preferential helical screw sense (either a right-handed 'P' or left-handed 'M' helix). MD simulations can predict the most stable helical conformation by calculating key helical parameters such as the helical pitch, the number of monomer units per turn, and the radius of gyration. These simulations often involve gradually heating and cooling the polymer model (simulated annealing) to allow it to overcome energy barriers and settle into its most stable conformation. researchgate.net

The conformational stability of the helical structure can be assessed by analyzing the dihedral angle distributions along the polymer backbone. For a stable helix, these distributions are expected to be narrow and centered around specific angles. The persistence length, a measure of the polymer's stiffness, can also be calculated from the simulation trajectory, providing insight into the rigidity of the helical rod-like structure. mdpi.com

The interaction of the polymer with different solvents can also be investigated. By simulating the polymer in various solvent environments (e.g., a good solvent like chloroform (B151607) versus a poor solvent like hexane), researchers can observe changes in helical conformation, solubility, and aggregation behavior. mdpi.com The radial distribution function (RDF) between polymer atoms and solvent molecules can provide detailed information about the solvation shell and specific polymer-solvent interactions. mdpi.com

The following tables present hypothetical yet plausible data derived from MD simulations of an oligomer of poly(this compound) in a vacuum, illustrating the type of results obtained from such computational studies.

Table 1: Predicted Helical Parameters from MD Simulation

Parameter Predicted Value
Stable Helical Conformation Right-handed (P-helix)
Monomer Units per Turn ~3.8
Helical Pitch (Å) ~6.5
Radius of Gyration (Å) 15.2
Persistence Length (nm) ~25

This table showcases typical parameters used to define the helical structure of a polymer as determined through conformational analysis in an MD simulation.

Table 2: Conformational Energy Analysis

Energy Component Average Energy (kcal/mol per monomer)
Bond Stretching Energy 1.5
Angle Bending Energy 4.2
Torsional (Dihedral) Energy 7.8
Van der Waals Energy -9.5
Electrostatic Energy -3.1
Total Potential Energy -9.1

This table provides a breakdown of the energetic contributions to the stability of the predicted polymer conformation. The negative van der Waals energy suggests significant stabilizing interactions between the bulky side chains.

By providing this detailed atomistic insight, molecular dynamics simulations bridge the gap between the chemical structure of the this compound monomer and the physical and material properties of its corresponding polymer, guiding the rational design of new materials with tailored functionalities. mdpi.com

Future Directions and Emerging Research Opportunities

Sustainable and Scalable Synthesis of (R)-(+)-1-(4-Bromophenyl)ethyl Isocyanate

The industrial production of chiral isocyanates often relies on methods that are difficult to scale and may involve hazardous reagents like phosgene (B1210022). google.comrsc.org Future research is therefore heavily focused on creating sustainable and scalable synthetic routes. A primary goal is the development of phosgene-free pathways that minimize toxic waste and improve safety. researchgate.netmostwiedzy.pl

One of the most promising sustainable methods is the Curtius rearrangement, which is considered a clean, high-yield approach. google.com However, safety concerns related to the explosive nature of the intermediate acyl azides have historically limited its use in large-scale production. google.com Addressing this challenge is a key area of future research, with techniques like flow chemistry emerging as a viable solution to handle these hazardous intermediates safely. google.com

Another avenue of research is the use of bio-based feedstocks. While the direct synthesis of aromatic isocyanates from biomass is complex, ongoing investigations aim to develop economically viable pathways from renewable resources, aligning with the principles of green chemistry. researchgate.netpatsnap.com Research into alternative dehydration reagents for converting N-formamides into isocyanides (a related class of compounds) has shown that reagents like p-toluenesulfonyl chloride (p-TsCl) can offer a much lower E-factor (a measure of waste produced) compared to traditional reagents, providing a model for greener isocyanate synthesis. rsc.org

Table 1: Comparison of Synthetic Approaches for Isocyanates

Synthetic Route Advantages Challenges & Research Focus
Phosgenation Established, widely used industrial method. Uses highly toxic phosgene; generates corrosive HCl. beilstein-journals.org
Curtius Rearrangement Phosgene-free; high-yielding; inert byproducts. google.com Involves potentially explosive acyl azide (B81097) intermediates. google.com
Reductive Carbonylation Potential one-step, phosgene-free route from nitroarenes. researchgate.net Often requires forcing conditions (high temperature/pressure). researchgate.net
Bio-based Synthesis Utilizes renewable feedstocks, enhancing sustainability. researchgate.net Complex multi-step processes; achieving economic viability. mostwiedzy.pl

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

Catalysis is central to improving the efficiency and selectivity of reactions involving this compound. Future research is directed towards discovering novel catalytic systems that can enhance its reactivity in a controlled manner, particularly in polymerization and the synthesis of complex chiral molecules.

A significant area of exploration is the development of advanced organocatalysts and organometallic complexes. chiralpedia.com For instance, recent studies on the asymmetric copolymerization of epoxides with isocyanates have highlighted the efficacy of biphenol-linked bimetallic Co(III) complexes. nih.govresearchgate.net These catalysts have demonstrated the ability to produce optically active polyurethanes with high enantioselectivity (up to 94% ee). nih.govresearchgate.net The steric properties of the catalyst's ligands were found to be crucial in controlling both catalytic activity and the stereochemistry of the product. nih.gov Such findings pave the way for designing tailored catalysts for reactions involving specific chiral isocyanates like this compound.

Furthermore, research into phosgene-free catalytic methods for synthesizing isocyanates from carbamates is gaining traction. researchgate.net Systems using catalysts like montmorillonite (B579905) K-10 or those based on a synergy between nickel and iron species are being investigated to enable efficient conversion under milder conditions. researchgate.net The development of reusable catalysts is also a key objective to improve the sustainability of these processes. researchgate.net

Expansion of Applications in Smart Materials and Responsive Systems

The unique chiral structure of this compound makes it an ideal candidate for incorporation into smart materials and responsive systems. These are advanced materials designed to change their properties in response to external stimuli such as temperature, light, or pH. rsc.orgidu.ac.id

An emerging application lies in the synthesis of helical polymers. Polyisocyanates are known to form dynamic helical structures, and the incorporation of a specific enantiomer like the (R)-isomer can be used to control the helical sense (left- or right-handedness) of the polymer chain. rsc.orgcapes.gov.br This opens up possibilities for creating materials with unique chiroptical properties, which are valuable for applications in sensors and electronic devices. chiralpedia.com Research into "chiral conflict" in copolymers made from different enantiomers has shown how this can be used to create materials with interesting thermal behaviors. rsc.org

There is also growing interest in using chiral building blocks to create responsive surfaces and interfaces. Chiral inorganic nanostructures, for example, exhibit enhanced optical activity and are being explored for applications in sensing and imaging. umich.edu The functionalization of surfaces or nanoparticles with this compound could lead to novel responsive systems for chiral recognition or as components in advanced drug delivery platforms. chiralpedia.comumich.edu The development of self-healing materials, where isocyanate groups can be "blocked" and then released by a stimulus to repair damage, represents another promising frontier. researchgate.net

Integration with Flow Chemistry and Automated Synthesis Platforms

To overcome the limitations of traditional batch processing, particularly regarding safety and scalability, the integration of synthesis with continuous flow chemistry and automated platforms is a major future direction. rsc.orgpolimi.it

Flow chemistry offers significant advantages for the synthesis of isocyanates. google.com By using small, continuous-flow reactors, hazardous intermediates, such as the acyl azides in the Curtius rearrangement, can be generated and consumed in situ, preventing their accumulation and drastically improving the safety of the process. google.com This technology also allows for precise control over reaction parameters like temperature and pressure, often leading to higher yields and purity. polimi.itacs.org A patented flow process already exists for producing isocyanates via the Curtius rearrangement, demonstrating its industrial viability. google.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.